molecular formula C20H18ClN3O6S2 B15123209 N,N'-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide)

N,N'-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide)

Cat. No.: B15123209
M. Wt: 496.0 g/mol
InChI Key: IJZIRVQGRLMQPL-UHFFFAOYSA-N
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Description

N,N'-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is a disulfonamide compound featuring a 1,2-phenylene core substituted with a chlorine atom at position 3 and a nitro group at position 4. The two 4-methylbenzenesulfonamide moieties are attached to adjacent positions on the aromatic ring.

Properties

Molecular Formula

C20H18ClN3O6S2

Molecular Weight

496.0 g/mol

IUPAC Name

N-[3-chloro-2-[(4-methylphenyl)sulfonylamino]-4-nitrophenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H18ClN3O6S2/c1-13-3-7-15(8-4-13)31(27,28)22-17-11-12-18(24(25)26)19(21)20(17)23-32(29,30)16-9-5-14(2)6-10-16/h3-12,22-23H,1-2H3

InChI Key

IJZIRVQGRLMQPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C=C2)[N+](=O)[O-])Cl)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

The synthesis of N,N’-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) typically involves the reaction of 3-chloro-4-nitroaniline with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bonds. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

N,N’-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding sulfoxides or sulfones.

Scientific Research Applications

N,N’-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfonamide groups can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related disulfonamides, focusing on substituent effects, molecular properties, and functional applications.

Structural Analogs with Phenylene Core Modifications

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
Target Compound 3-Cl, 4-NO₂ Likely C₂₀H₁₇ClN₃O₆S₂ ~506.95 g/mol 113269-04-8 High reactivity due to nitro group; potential pharmaceutical intermediate.
N,N'-(4,5-Diamino-1,2-phenylene)bis(4-methylbenzenesulfonamide) 4-NH₂, 5-NH₂ C₂₀H₂₂N₄O₄S₂ 446.54 g/mol 23680-12-8 Diamino groups enhance solubility; precursor for benzodiazepine synthesis (e.g., via condensation with acetone).
N,N'-(4,5-Dichloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) 4-Cl, 5-Cl C₂₀H₁₈Cl₂N₂O₄S₂ 485.39 g/mol 335334-06-0 Dichloro substitution increases hydrophobicity; used as a pharmaceutical intermediate.
N,N'-[1,2-Phenylenebis(methylene)]bis(4-methylbenzenesulfonamide) Methylene linkers C₂₂H₂₄N₂O₄S₂ 444.57 g/mol Not provided Methylene bridges alter conformational flexibility; impacts binding to biological targets.

Functional and Pharmacological Differences

  • Electron-Withdrawing vs. This may influence interactions with enzymes or receptors in drug design.
  • Solubility and Stability: The dichloro analog (CAS 335334-06-0) requires storage at -80°C for long-term stability, whereas the diamino derivative is more polar and likely stable at milder conditions . The nitro group in the target compound may necessitate similar stringent storage.
  • Biological Activity : The ethane-1,2-diylbis(oxy)-linked disulfonamide (C14H16N2O6S2) exhibits antibacterial properties, suggesting that structural flexibility and substituent choice critically affect pharmacological profiles .

Biological Activity

N,N'-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide), also known as a sulfonamide compound, is characterized by its complex structure that includes chloro, nitro, and sulfonamide functional groups. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The chemical formula for N,N'-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is C20H18ClN3O6S2C_{20}H_{18}ClN_{3}O_{6}S_{2}, with a molecular weight of approximately 496.0 g/mol. The presence of multiple functional groups allows for diverse interactions within biological systems.

PropertyValue
Chemical FormulaC20H18ClN3O6S2
Molecular Weight496.0 g/mol
CAS Number113269-04-8

The biological activity of N,N'-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) primarily involves its interaction with various enzymes and receptors. The nitro and sulfonamide groups are known to inhibit enzyme activity through competitive inhibition or by altering the conformation of the target proteins. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's structural features enhance its ability to inhibit bacterial growth by targeting essential bacterial enzymes such as dihydropteroate synthase (DHPS), which is crucial for folate synthesis. Studies have shown that modifications in the sulfonamide group can lead to increased potency against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The anticancer properties of N,N'-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) have been explored in various studies. It has been found to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound's ability to inhibit specific kinases involved in cancer progression has also been documented.

Study 1: Antimicrobial Efficacy

A study conducted by researchers focused on the efficacy of various sulfonamide derivatives, including N,N'-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide), against resistant strains of bacteria. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an effective antimicrobial agent .

Study 2: Anticancer Activity

In a separate investigation, the compound was evaluated for its anticancer properties using human cancer cell lines. The findings revealed that treatment with N,N'-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide) resulted in significant reductions in cell viability and induced apoptotic cell death. The study concluded that the compound could serve as a promising candidate for further development in cancer therapeutics .

Study 3: Mechanistic Insights

A mechanistic study explored how the compound interacts with target enzymes involved in metabolic pathways. Using molecular docking simulations, researchers identified key binding interactions between the compound and DHPS, shedding light on its inhibitory effects at the molecular level. This study emphasized the importance of structural modifications in enhancing biological activity .

Q & A

Basic: What synthetic routes are recommended for N,N'-(3-Chloro-4-nitro-1,2-phenylene)bis(4-methylbenzenesulfonamide), and how can reaction yields be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 3-chloro-4-nitro-1,2-phenylenediamine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key optimization strategies include:

  • Solvent Selection: Use aprotic solvents like dichloromethane or DMF to stabilize intermediates and enhance reactivity .
  • Stoichiometry: Maintain a 2:1 molar ratio of sulfonyl chloride to diamine to ensure complete bis-functionalization.
  • Temperature Control: Moderate heating (40–60°C) improves reaction kinetics without promoting side reactions.
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via TLC and confirm using 1^1H NMR (e.g., aromatic proton splitting patterns) and LC-MS (molecular ion peak at m/z ~537) .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1^1H/13^{13}C NMR: Identify aromatic protons (δ 7.0–8.5 ppm for nitro and chloro-substituted phenyl groups) and methyl groups (δ 2.4–2.6 ppm for -SO2_2-C6_6H4_4-CH3_3). Use DEPT-135 to distinguish CH3_3 signals .
  • IR Spectroscopy: Confirm sulfonamide bonds via asymmetric S=O stretches (~1350 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • LC-MS (ESI): Detect [M+H]+^+ or [M+Na]+^+ ions for molecular weight validation. High-resolution MS (HRMS) resolves isotopic patterns for Cl and S atoms .
  • HPLC: Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced: How do the chloro and nitro substituents influence the compound’s electronic structure and intermolecular interactions?

Methodological Answer:
The electron-withdrawing -NO2_2 and -Cl groups:

  • Electronic Effects: Reduce electron density on the phenyl ring, enhancing sulfonamide acidity (pKa ~8–10). This facilitates hydrogen bonding with solvents or biological targets .
  • Crystal Packing: Stabilize π-π stacking between aromatic rings (face-to-face distances ~3.5–4.0 Å) and halogen bonding (Cl···O/N interactions). Use Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., 15–20% Cl···O contacts) .
  • Computational Validation: Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting regions of high electronegativity near substituents .

Advanced: What crystallographic challenges arise during structure determination, and how are they resolved?

Methodological Answer:

  • Disorder in Nitro Groups: The nitro group’s planar geometry may lead to rotational disorder. Address this by refining occupancy factors in SHELXL and applying restraints (e.g., DELU for thermal parameters) .
  • Twinned Crystals: Use PLATON’s TwinRotMat to detect twinning and refine using HKLF5 data .
  • Validation: Check for outliers in the Ramachandran plot (≤2%) and Rint_{\text{int}} (<0.05) using CCDC validation tools .

Advanced: How can computational modeling predict the compound’s biological activity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase IX). The sulfonamide moiety may coordinate Zn2+^{2+} in active sites, while nitro groups stabilize π-cation interactions .
  • QSAR Models: Develop 2D/3D-QSAR using descriptors like logP, polar surface area (PSA ~90 Ų), and H-bond acceptor count. Validate with leave-one-out cross-validation (R2^2 > 0.7) .
  • ADMET Prediction: Tools like SwissADME predict moderate blood-brain barrier permeability (logBB < 0.3) and CYP450 inhibition (risk of drug-drug interactions) .

Advanced: What strategies are effective for studying the compound’s coordination chemistry with transition metals?

Methodological Answer:

  • Ligand Design: The sulfonamide’s S=O groups act as monodentate or bridging ligands. Synthesize complexes with lanthanides (e.g., Yb3+^{3+}) in ethanol/water under reflux. Characterize via:
    • UV-Vis: Monitor d-d transitions (e.g., λ ~300–400 nm for charge-transfer bands) .
    • Luminescence: Detect sensitized emission (e.g., Yb3+^{3+} at 980 nm) using time-resolved spectroscopy .
  • Single-Crystal Analysis: Solve structures using SHELXT and analyze coordination geometry (e.g., octahedral vs. square planar) with SHAPE software .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled during characterization?

Methodological Answer:

  • Dynamic Effects: If X-ray shows a planar nitro group but NMR suggests rotation, perform variable-temperature NMR (VT-NMR) to observe coalescence (Tc_c ~100–150°C) .
  • Polymorphism: Use DSC/TGA to identify polymorphs. Compare PXRD patterns with single-crystal data to resolve discrepancies .
  • Quantum Crystallography: Combine Hirshfeld atom refinement (HAR) with NMR chemical shift calculations (e.g., CASTEP) to validate static vs. dynamic disorder .

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